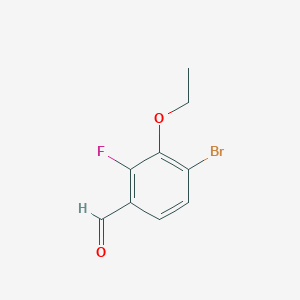
4-Bromo-3-ethoxy-2-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethoxy-2-fluorobenzaldehyde typically involves multi-step reactions. One common method includes the bromination of 3-ethoxy-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-ethoxy-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Condensation: Primary amines or hydrazines in the presence of acid catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Condensation: Formation of Schiff bases or hydrazones.
Oxidation: Formation of 4-Bromo-3-ethoxy-2-fluorobenzoic acid.
Reduction: Formation of 4-Bromo-3-ethoxy-2-fluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-ethoxy-2-fluorobenzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-Bromo-3-ethoxy-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the ethoxy group.
4-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the ethoxy group.
3-Bromobenzaldehyde: Similar structure but lacks both the ethoxy and fluorine groups
Uniqueness
4-Bromo-3-ethoxy-2-fluorobenzaldehyde is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various applications .
Eigenschaften
Molekularformel |
C9H8BrFO2 |
|---|---|
Molekulargewicht |
247.06 g/mol |
IUPAC-Name |
4-bromo-3-ethoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 |
InChI-Schlüssel |
PJVCARILSIGCBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1F)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


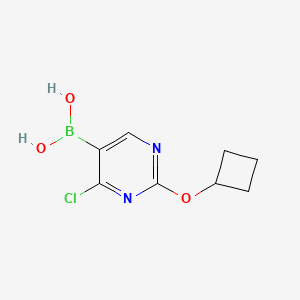
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)

![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)

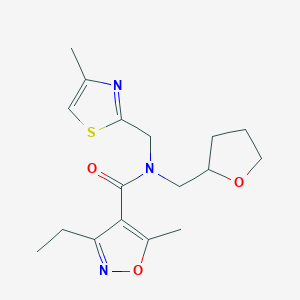
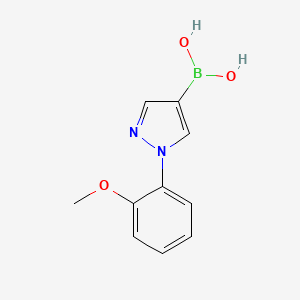
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)

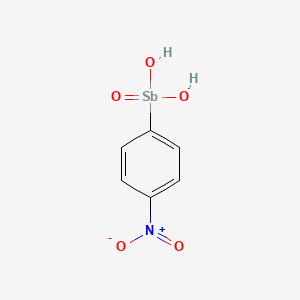

![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
